
Determining Kaolinite Crystallinity: An XRD
Analysis Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Kaolinite

Cat. No.: B1170537 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the analysis of kaolinite crystallinity using X-ray

diffraction (XRD). The degree of structural order, or crystallinity, of kaolinite is a critical

parameter that influences its physicochemical properties and, consequently, its suitability for

various industrial and pharmaceutical applications.[1][2] XRD is a powerful non-destructive

technique used to characterize the crystalline structure of materials, and several indices

derived from XRD patterns are employed to quantify kaolinite crystallinity.[1]

Introduction to Kaolinite Crystallinity
Kaolinite is a 1:1 dioctahedral phyllosilicate clay mineral with the chemical formula

Al₂Si₂O₅(OH)₄. Its structure consists of alternating tetrahedral silica and octahedral alumina

sheets. Variations in the stacking of these layers lead to different degrees of structural order,

ranging from well-ordered (low-defect) to poorly ordered (high-defect) kaolinite. This structural

order, often referred to as crystallinity, significantly impacts properties such as plasticity,

shrinkage, viscosity, and adsorption capacity, which are crucial for industrial applications,

including ceramics, paper manufacturing, and pharmaceuticals.[2][3]

XRD analysis allows for the quantitative assessment of this crystallinity through the calculation

of various indices based on the shape and intensity of specific diffraction peaks.[4] The most

commonly used index is the Hinckley Index (HI), but other indices such as the Liétard Index
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(LI), Stoch Index (IK), and Aparicio-Galán-Ferrell Index (AGFI) also provide valuable

information.[2][5][6][7]

Quantitative Crystallinity Indices
Several indices have been developed to quantify the degree of order in kaolinite from XRD

data. The selection of an appropriate index may depend on the specific characteristics of the

sample, such as the presence of interfering minerals.[8][9] A summary of common kaolinite
crystallinity indices is presented in the table below.
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Crystallinity Index Calculation Method
Interpretation of
Values

Key
Considerations

Hinckley Index (HI)

Ratio of the sum of

the heights of the

(110) and (111)

reflections above the

inter-peak background

to the height of the

(110) peak above the

general background.

[5]

HI ≥ 1.3: Highly

ordered; 1.1 ≤ HI <

1.3: Ordered; 0.8 ≤ HI

< 1.1: Relatively

disordered; HI < 0.8:

Disordered.[4]

Widely used and

simple to calculate.

Sensitive to the

resolution of the (020)

and (111) peaks.[5]

Liétard Index (LI or

R2)

Based on the ratio of

the intensities of the

131 and 131 peaks.

[10]

LI > 1.2: Low-defect

kaolinite; LI < 0.7:

High-defect kaolinite.

[2]

Sensitive to random

defects in the (ab)

plane, such as

stacking faults.[2]

Stoch Index (IK)

Similar to the Hinckley

Index, based on

reflections in the 20-

23° 2θ range.[6][7]

Higher values indicate

better crystallinity.

Provides a relative

measure of

crystallinity.

Aparicio-Galán-Ferrell

Index (AGFI)

Calculated from the

heights of the (110)

and (111) peaks after

decomposing the

complex diffraction

band to reduce

interferences.[7][8][9]

1.25 ≤ AGFI ≤ 1.60:

Low-defect kaolinite;

AGFI < 0.90: High-

defect kaolinite.[7]

Less prone to

interference from

associated minerals

like quartz and

feldspar.[8][9]

Requires software for

peak decomposition.

FWHM-001 Index

The full width at half

maximum (FWHM) of

the (001) reflection at

approximately 12.3°

2θ.[11]

< 0.3: Well-ordered;

0.3 - 0.4: Partially

disordered; > 0.4:

Disordered.[11]

The (001) peak is

generally free from

interference by quartz.

[11]
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This protocol outlines the key steps for preparing kaolinite samples and acquiring XRD data

suitable for crystallinity analysis.

3.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality and reproducible XRD data.[1]

For the determination of most crystallinity indices, a randomly oriented powder sample is

required.

Grinding: Gently grind the bulk kaolinite sample to a fine powder (typically < 50 µm) using

an agate mortar and pestle to minimize structural damage.

Drying: Dry the powdered sample in an oven at a temperature below 110°C (e.g., 60-80°C)

to remove adsorbed water without altering the crystal structure.

Random Orientation: To minimize preferred orientation of the plate-like kaolinite particles,

use a side-loading or back-loading sample holder. Alternatively, mix the powder with a non-

crystalline binder or use a spray-drying technique if available. For the Hinckley index, a

reasonably unoriented sample is sufficient.[5]

3.2. XRD Instrument Settings

The following are typical instrument settings for kaolinite crystallinity analysis. These may

need to be optimized based on the specific instrument and sample characteristics.

X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.

Diffractometer: A Bragg-Brentano geometry powder diffractometer is standard.

Operating Voltage and Current: Typically 40 kV and 30-40 mA.

Scan Range (2θ): A range of 19° to 25° 2θ is essential for the Hinckley and related indices. A

wider scan range, for example, 5° to 40° 2θ, is recommended for a general mineralogical

survey and to capture other relevant peaks.

Step Size: A small step size, for example, 0.01° to 0.02° 2θ, is necessary to accurately define

the peak profiles.[2][5]
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Dwell Time (Time per Step): A longer dwell time (e.g., 1-5 seconds) improves the signal-to-

noise ratio.[5]

Optics: Use of a monochromator is recommended to remove Cu Kβ radiation.

3.3. Data Acquisition and Analysis

Load the prepared sample into the diffractometer.

Set up the instrument with the appropriate parameters and initiate the data collection.

After data acquisition, use the diffractometer's software to visualize and analyze the XRD

pattern.

Identify the characteristic peaks of kaolinite. The main basal reflection (001) appears at

~12.3° 2θ, and the (002) reflection is at ~24.9° 2θ.[11] The region between 19° and 25° 2θ

contains the reflections used for many crystallinity indices.

Calculate the desired crystallinity index using the methods described in Table 1. This typically

involves measuring peak heights, backgrounds, and/or peak widths. For indices like the

AGFI, specialized software is needed for peak deconvolution.[8][9]

Visualizing the Workflow and Logical Relationships
4.1. Experimental Workflow

The following diagram illustrates the general workflow for the XRD analysis of kaolinite
crystallinity.

Sample Preparation XRD Analysis Data Analysis Result

Grinding Drying Random Orientation Data Acquisition Pattern Analysis Index Calculation Crystallinity Assessment

Click to download full resolution via product page
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Caption: Workflow for kaolinite crystallinity analysis.

4.2. Relationship Between Crystallinity Indices

The various crystallinity indices are all derived from the XRD pattern but focus on different

features of the diffraction peaks, which are influenced by different types of structural defects.

Crystallinity Indices

Inferred Structural Features

XRD Pattern

Hinckley Index (HI) Liétard Index (LI) AGFI FWHM Indices

Stacking Order/Disorder Random Defects Interference-Free Measurement Crystallite Size/Strain

Click to download full resolution via product page

Caption: Derivation of crystallinity indices from XRD data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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